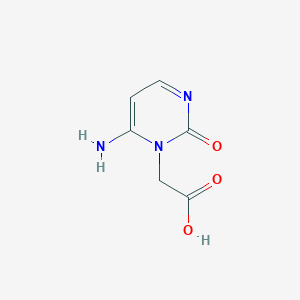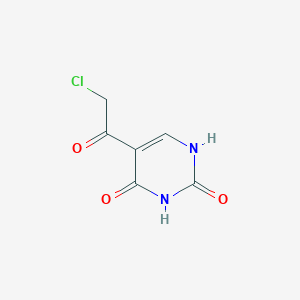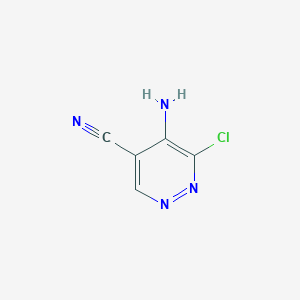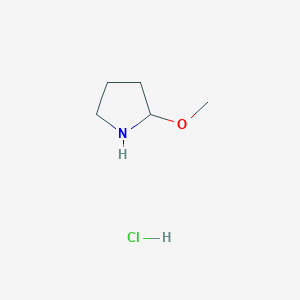
(6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its pyrimidine ring, which is substituted with an amino group at the 6-position and an oxo group at the 2-position The acetic acid moiety is attached to the nitrogen atom at the 1-position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dioxo-5-aminopyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase.
Pathways Involved: It can inhibit the synthesis of DNA and RNA by acting as a competitive inhibitor of nucleotide synthesis. This can lead to the disruption of cellular replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
(6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid can be compared with other similar compounds, such as:
(6-Amino-2-oxopyrimidin-1(2H)-yl)propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, which may affect its reactivity and biological activity.
(6-Amino-2-oxopyrimidin-1(2H)-yl)butyric acid: This compound has a butyric acid moiety, which may result in different physicochemical properties and applications.
Eigenschaften
CAS-Nummer |
715645-42-4 |
|---|---|
Molekularformel |
C6H7N3O3 |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
2-(6-amino-2-oxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O3/c7-4-1-2-8-6(12)9(4)3-5(10)11/h1-2H,3,7H2,(H,10,11) |
InChI-Schlüssel |
IMKIVISJWFHQPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C(=O)N=C1)CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)





![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)

